Benzo[d]isothiazole-7-carbonitrile Benzo[d]isothiazole-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306732
InChI: InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H
SMILES:
Molecular Formula: C8H4N2S
Molecular Weight: 160.20 g/mol

Benzo[d]isothiazole-7-carbonitrile

CAS No.:

Cat. No.: VC18306732

Molecular Formula: C8H4N2S

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]isothiazole-7-carbonitrile -

Specification

Molecular Formula C8H4N2S
Molecular Weight 160.20 g/mol
IUPAC Name 1,2-benzothiazole-7-carbonitrile
Standard InChI InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H
Standard InChI Key QZXAAGGBCNBYBJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)C#N)SN=C2

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a planar bicyclic framework where the benzene ring is fused to an isothiazole moiety (a five-membered ring containing nitrogen and sulfur). The cyano group at position 7 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key structural identifiers include:

PropertyValue
Molecular FormulaC₈H₄N₂S
Molecular Weight160.20 g/mol
IUPAC Name1,2-Benzothiazole-7-carbonitrile
SMILESC1=CC(=C2C(=C1)N=CS2)C#N
InChI KeyKMPZMAOXBUTHGS-UHFFFAOYSA-N

The cyano group enhances solubility in polar aprotic solvents and facilitates nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Spectroscopic and Computational Data

  • NMR: Proton NMR typically shows aromatic protons in the δ 7.5–8.5 ppm range, with the cyano carbon appearing near δ 115 ppm in ¹³C NMR .

  • Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ (129.5 Ų) and [M+Na]⁺ (143.9 Ų) aid in analytical identification .

  • Computational Studies: Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability .

Synthetic Methodologies

Cyclization of 2-Mercaptobenzonitrile Derivatives

MethodConditionsYield (%)Advantages
ElectrochemicalNBS, DCM, 90°C65–85Scalable, minimal waste
PhotocatalyticAcridinium catalyst, blue light70–78Eco-friendly, high purity
Transition Metal-CatalyzedCu(OAc)₂, Ag₂O, TBAI60–75Broad substrate tolerance

Transition metal-catalyzed methods using Cu(II) or Ag(I) oxidants remain prevalent for large-scale production .

Biological and Pharmacological Applications

Anticancer Activity

Benzo[d]isothiazole derivatives exhibit potent anticancer effects by inducing apoptosis and cell cycle arrest. For instance, analogues with electron-withdrawing groups (e.g., -CN) inhibit tyrosine kinases (IC₅₀ = 9.5 nM) and downregulate pro-inflammatory cytokines like IL-6 and TNF-α in A549 lung cancer cells .

Neuroprotective Effects

Preliminary studies suggest that benzothiazole nitriles bind amyloid-β plaques in Alzheimer’s models, reducing neuroinflammation. Molecular docking reveals strong interactions (binding energy = −16.17 kcal/mol) with acetylcholinesterase .

Industrial and Materials Science Applications

Organic Electronics

The compound’s planar structure and electron-deficient cyano group make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films exhibit charge carrier mobilities of ~0.12 cm²/V·s, comparable to commercial materials .

Catalysis

In Suzuki-Miyaura cross-coupling reactions, palladium complexes of benzo[d]isothiazole-7-carbonitrile achieve turnover numbers (TON) > 10⁴, enabling efficient aryl-aryl bond formation under mild conditions .

Comparison with Related Compounds

CompoundStructureKey DifferencesBioactivity (IC₅₀)
Benzo[d]isothiazoleNo cyano groupLower solubility, reduced reactivityAnticancer: 15 μM
2-Aminobenzothiazole-NH₂ at position 2Basic amino group enhances DNA bindingAntimicrobial: 2.5 μM
Benzothiazole-7-carboxylic acid-COOH at position 7Higher polarity, used in prodrug designAnti-inflammatory: 8 μM

The cyano substituent in benzo[d]isothiazole-7-carbonitrile uniquely balances lipophilicity and electronic effects, optimizing pharmacokinetic properties .

Recent Research Advances

Dual-Action Antiviral-Anticancer Agents

2024 studies highlight hybrid derivatives combining benzo[d]isothiazole-7-carbonitrile with quinoline moieties. These compounds inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) at 0.87 μM while suppressing breast cancer cell proliferation (IC₅₀ = 1.2 μM) .

Sustainable Synthesis

A 2025 protocol uses bio-based solvents (e.g., cyclopentyl methyl ether) and enzymatic catalysts to achieve 92% yield, reducing environmental impact .

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